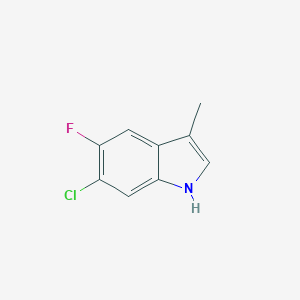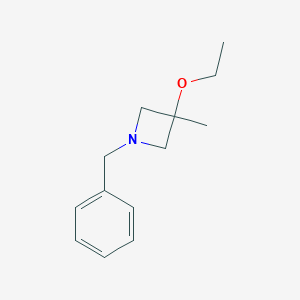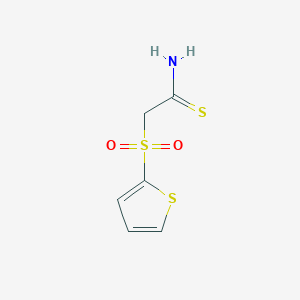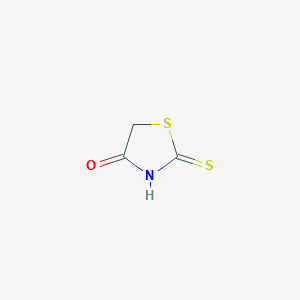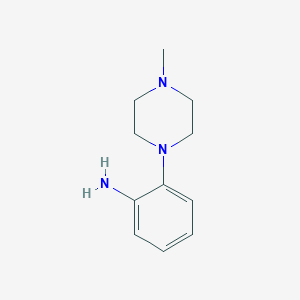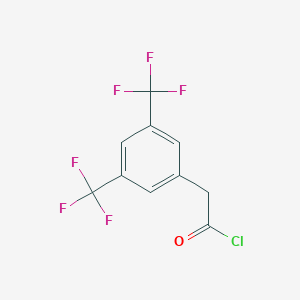
3,5-Bis(trifluoromethyl)phenylacetyl chloride
Overview
Description
3,5-Bis(trifluoromethyl)phenylacetyl chloride is an organic compound with the molecular formula C10H5ClF6O. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetyl chloride group. This compound is known for its high reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
This compound is provided to early discovery researchers as part of a collection of unique chemicals . Therefore, the specific targets and their roles are still under investigation.
Mode of Action
It has been used in the synthesis of covalent organic frameworks . These frameworks have been used in Li–S batteries as porous crystalline materials to suppress the shuttle effect .
Biochemical Pathways
Its use in the synthesis of covalent organic frameworks suggests it may play a role in energy storage and conversion processes .
Result of Action
Its role in the synthesis of covalent organic frameworks suggests it may contribute to the structural integrity and performance of these materials .
Action Environment
The action environment of 3,5-Bis(trifluoromethyl)phenylacetyl chloride can influence its efficacy and stability . For instance, the efficiency of production of certain compounds was enhanced by limiting the oxygen supply .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)phenylacetyl chloride typically involves the chlorination of 3,5-Bis(trifluoromethyl)phenylacetic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acetyl chloride group. The general reaction scheme is as follows:
[ \text{3,5-Bis(trifluoromethyl)phenylacetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)phenylacetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acetyl chloride group hydrolyzes to form 3,5-Bis(trifluoromethyl)phenylacetic acid.
Reduction: The compound can be reduced to form 3,5-Bis(trifluoromethyl)phenylacetaldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction is performed in aqueous conditions, often with a base such as sodium hydroxide to neutralize the hydrochloric acid formed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Amides and Esters: Formed through nucleophilic substitution reactions.
3,5-Bis(trifluoromethyl)phenylacetic acid: Formed through hydrolysis.
3,5-Bis(trifluoromethyl)phenylacetaldehyde: Formed through reduction.
Scientific Research Applications
3,5-Bis(trifluoromethyl)phenylacetyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules to study their structure and function.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoyl chloride
- 3,5-Bis(trifluoromethyl)phenylacetonitrile
- 3,5-Bis(trifluoromethyl)benzylamine
- 3,5-Bis(trifluoromethyl)aniline
Uniqueness
3,5-Bis(trifluoromethyl)phenylacetyl chloride is unique due to the presence of both the acetyl chloride group and the trifluoromethyl groups. This combination imparts high reactivity and stability, making it a valuable intermediate in organic synthesis. The trifluoromethyl groups also enhance the lipophilicity and metabolic stability of the compounds derived from it, which is particularly useful in pharmaceutical applications.
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF6O/c11-8(18)3-5-1-6(9(12,13)14)4-7(2-5)10(15,16)17/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVPYLZQEFOTGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381295 | |
| Record name | [3,5-Bis(trifluoromethyl)phenyl]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174083-39-7 | |
| Record name | [3,5-Bis(trifluoromethyl)phenyl]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


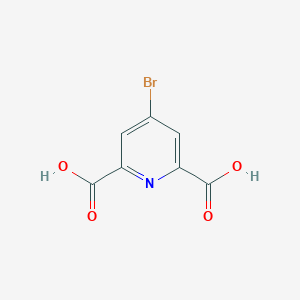
![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)
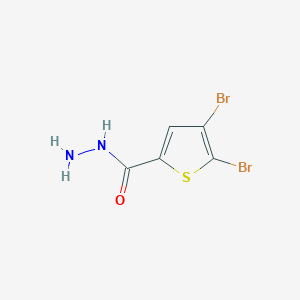
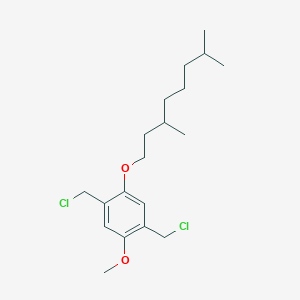
![5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one](/img/structure/B62396.png)

